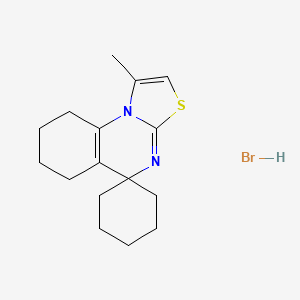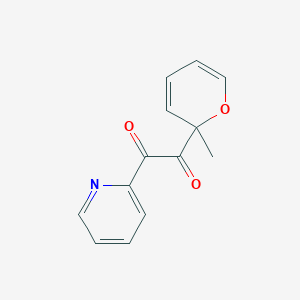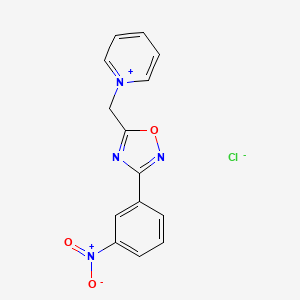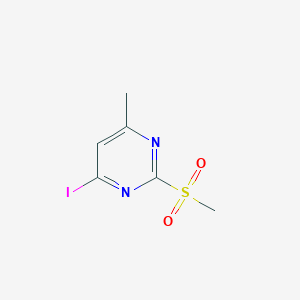
Sodium phenylacetylisoglutaminate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium phenylacetylisoglutaminate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a derivative of phenylacetate and glutamine, and it is known for its role in metabolic processes, particularly in the context of urea cycle disorders.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium phenylacetylisoglutaminate can be synthesized through the conjugation of phenylacetate with glutamine. The reaction typically involves the use of phenylacetyl-CoA and L-glutamine as substrates, catalyzed by the enzyme phenylacetyltransferase or glutamine N-acetyltransferase. The reaction conditions often include a controlled environment with specific pH and temperature to ensure optimal enzyme activity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fermentation processes where the necessary enzymes are produced by genetically engineered microorganisms. The substrates are then introduced, and the reaction is carried out in bioreactors under controlled conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Sodium phenylacetylisoglutaminate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce phenylacetylglutamine, while substitution reactions can yield a variety of substituted phenylacetylisoglutaminate derivatives.
Aplicaciones Científicas De Investigación
Sodium phenylacetylisoglutaminate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It plays a role in studying metabolic pathways and enzyme functions.
Medicine: It is investigated for its potential therapeutic effects in treating urea cycle disorders and other metabolic conditions.
Mecanismo De Acción
The mechanism of action of sodium phenylacetylisoglutaminate involves its role in the urea cycle. It acts by conjugating with ammonia to form phenylacetylglutamine, which is then excreted in the urine. This process helps in reducing the levels of ammonia in the blood, particularly in individuals with urea cycle disorders. The molecular targets include enzymes involved in the urea cycle, such as phenylacetyltransferase .
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetylglutamine: A closely related compound formed by the conjugation of phenylacetate and glutamine.
Sodium phenylbutyrate: Another compound used in the treatment of urea cycle disorders, which is metabolized to phenylacetate and then conjugated with glutamine.
Glycerol phenylbutyrate: A prodrug of phenylbutyrate that is also used in the management of urea cycle disorders.
Uniqueness
Sodium phenylacetylisoglutaminate is unique due to its specific role in the urea cycle and its ability to conjugate with ammonia, facilitating its excretion. This property makes it particularly valuable in the treatment of metabolic conditions associated with elevated ammonia levels .
Propiedades
Número CAS |
128932-51-4 |
|---|---|
Fórmula molecular |
C13H15N2NaO4 |
Peso molecular |
286.26 g/mol |
Nombre IUPAC |
sodium;(4S)-5-amino-5-oxo-4-[(2-phenylacetyl)amino]pentanoate |
InChI |
InChI=1S/C13H16N2O4.Na/c14-13(19)10(6-7-12(17)18)15-11(16)8-9-4-2-1-3-5-9;/h1-5,10H,6-8H2,(H2,14,19)(H,15,16)(H,17,18);/q;+1/p-1/t10-;/m0./s1 |
Clave InChI |
DTOWEMWBLNFCCM-PPHPATTJSA-M |
SMILES isomérico |
C1=CC=C(C=C1)CC(=O)N[C@@H](CCC(=O)[O-])C(=O)N.[Na+] |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)NC(CCC(=O)[O-])C(=O)N.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13095184.png)
![3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B13095188.png)
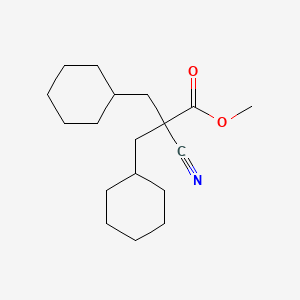
![7-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13095190.png)
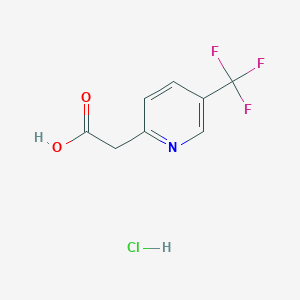
![(((2S,3S,5R)-5-(2,4-Dioxo-5-((E)-3-(5-((3aS,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)prop-1-en-1-yl)-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl)triphosphoricacid](/img/structure/B13095200.png)
